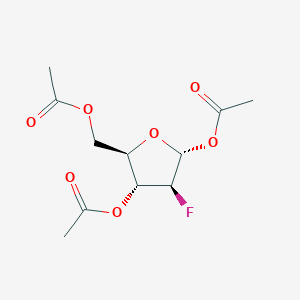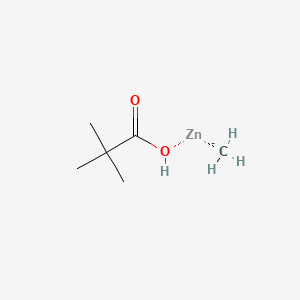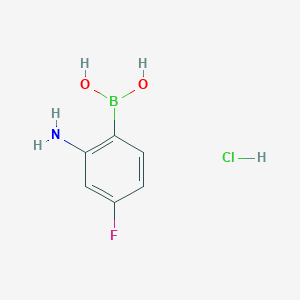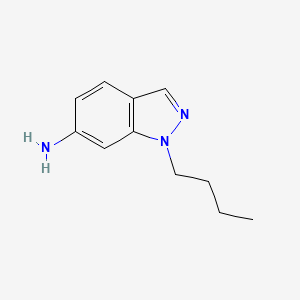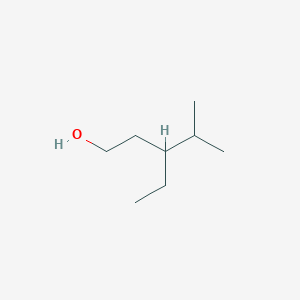
3-Ethyl-4-methylpentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-4-methylpentan-1-ol: is an organic compound with the chemical formula C8H18O . It is a colorless liquid with an alcohol-like odor and is soluble in water and some organic solvents such as ethers and alcohols . This compound is commonly used as a solvent and an intermediate in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reduction of 3-ethyl-4-methylpentanal: This method involves the reduction of 3-ethyl-4-methylpentanal with hydrogen in the presence of a catalyst.
Reaction of 3-ethyl-4-methylpentanoic acid: This method involves the reaction of 3-ethyl-4-methylpentanoic acid with a dehydrating agent.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Ethyl-4-methylpentan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form various hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) for converting the hydroxyl group to a halide.
Major Products Formed:
Oxidation: Formation of 3-ethyl-4-methylpentanal or 3-ethyl-4-methylpentanoic acid.
Reduction: Formation of hydrocarbons such as 3-ethyl-4-methylpentane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry:
- Used as a solvent and intermediate in organic synthesis .
- Employed in the synthesis of other organic compounds.
Biology:
- Studied for its potential role in biological systems and its interactions with various biomolecules.
Medicine:
- Investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.
Industry:
- Used as an additive in the production of flavors and fragrances .
- Employed in the manufacture of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-ethyl-4-methylpentan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with biomolecules. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial applications .
Comparaison Avec Des Composés Similaires
1-Pentanol: Another alcohol with a similar structure but different branching.
3-Ethyl-4-methyl-1-pentanol: A stereoisomer of 3-ethyl-4-methylpentan-1-ol.
3-Isopropyl-1-pentanol: Another isomer with a different branching pattern.
Uniqueness:
Propriétés
Formule moléculaire |
C8H18O |
|---|---|
Poids moléculaire |
130.23 g/mol |
Nom IUPAC |
3-ethyl-4-methylpentan-1-ol |
InChI |
InChI=1S/C8H18O/c1-4-8(5-6-9)7(2)3/h7-9H,4-6H2,1-3H3 |
Clé InChI |
RWIFVESHBHTZEM-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCO)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


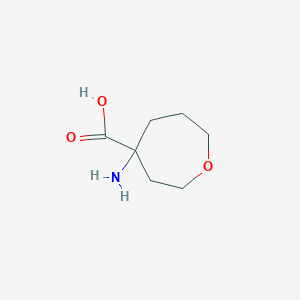
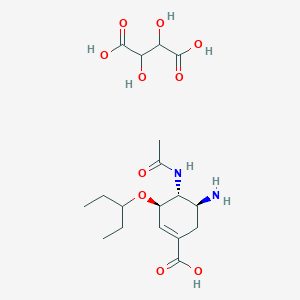
![4-([1,1'-Biphenyl]-4-yl)-6-(3'-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1'-biphenyl]-4-yl)-2-phenylpyrimidine](/img/structure/B15328478.png)
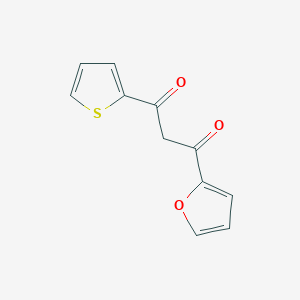
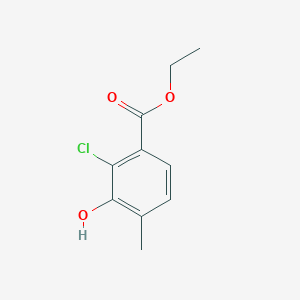

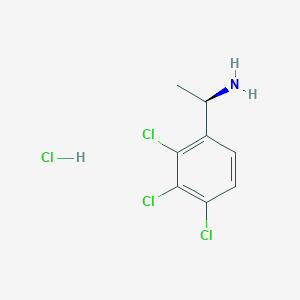
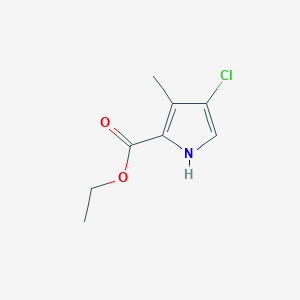
![Methyl 3-[2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoate](/img/structure/B15328509.png)

